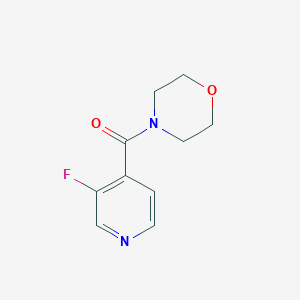
4-(3-Fluoropyridine-4-carbonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoropyridine-4-carbonyl)morpholine: is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position of the pyridine ring and a morpholine group attached to the 4-position via a methanone linkage. The unique structure of this compound imparts specific chemical and biological properties, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoropyridine-4-carbonyl)morpholine typically involves the following steps:
Fluorination of Pyridine:
Attachment of Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions, where morpholine displaces a leaving group (e.g., halogen) on the pyridine ring.
Formation of Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of (3-Fluoropyridin-4-yl)-morpholin-4-ylmethanol.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry:
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies and drug discovery.
Medicine:
Drug Development: Due to its unique structure, this compound can serve as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry:
作用机制
The mechanism of action of 4-(3-Fluoropyridine-4-carbonyl)morpholine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and morpholine group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function . Additionally, the compound may interact with cellular pathways, affecting signal transduction and cellular responses .
相似化合物的比较
(2-Fluoropyridin-4-yl)methanol: Similar structure but with the fluorine atom at the 2-position.
(2-Chloro-3-fluoropyridin-4-yl)methanol: Contains both chlorine and fluorine atoms on the pyridine ring.
(3-Amino-pyridin-4-yl)-methanol: Contains an amino group instead of a morpholine group.
Uniqueness:
Fluorine Position: The position of the fluorine atom at the 3-position of the pyridine ring imparts unique electronic properties, affecting the compound’s reactivity and interactions.
Morpholine Group: The presence of the morpholine group enhances the compound’s solubility and binding affinity to biological targets.
属性
IUPAC Name |
(3-fluoropyridin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-9-7-12-2-1-8(9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZMFYIMKHCMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














